3-chloro-N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine is a chemical compound that features a pyridine ring substituted with chlorine, methoxypropyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The methoxypropyl group can be introduced via nucleophilic substitution reactions, where the pyridine ring is first activated by chlorination .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction conditions precisely, such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted position on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of methoxy-substituted pyridine derivatives.
Scientific Research Applications
3-chloro-N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-chloro-N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine and methoxypropyl groups contribute to the compound’s binding affinity to target proteins and enzymes, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
3-chloro-5-(trifluoromethyl)pyridine: Lacks the methoxypropyl group, resulting in different chemical and biological properties.
N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine: Lacks the chlorine substitution, affecting its reactivity and applications.
Uniqueness
3-chloro-N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the methoxypropyl group provides additional functionalization possibilities .
Properties
IUPAC Name |
3-chloro-N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF3N2O/c1-17-4-2-3-15-9-8(11)5-7(6-16-9)10(12,13)14/h5-6H,2-4H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMVTZLUGVTJDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.